molecular formula C14H15NO2 B1182499 N-(2-hydroxypropyl)-1-naphthamide

N-(2-hydroxypropyl)-1-naphthamide

カタログ番号: B1182499
分子量: 229.279
InChIキー: YESFEYGECCUTAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxypropyl)-1-naphthamide is a synthetic small-molecule compound featuring a naphthalene backbone conjugated to a 2-hydroxypropyl group via an amide bond. The hydroxypropyl group enhances hydrophilicity and may improve solubility, while the naphthamide moiety could serve as a hydrophobic anchor or pharmacophore.

特性

分子式

C14H15NO2

分子量

229.279

IUPAC名

N-(2-hydroxypropyl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H15NO2/c1-10(16)9-15-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,16H,9H2,1H3,(H,15,17)

InChIキー

YESFEYGECCUTAU-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)O

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

The following compounds share structural or mechanistic similarities with N-(2-hydroxypropyl)-1-naphthamide:

Compound Molecular Features Mechanism of Action Key Pharmacokinetic Properties Clinical/Preclinical Findings
N-(2-hydroxypropyl)-1-naphthamide Small molecule (MW ~245 g/mol); naphthalene core, hydroxypropyl-amide linker. Hypothesized passive tumor targeting via EPR effect; potential prodrug or conjugate. Likely rapid clearance (small size); limited tumor accumulation without polymer conjugation . No direct clinical data; inferred behavior based on structural analogs.
PK1 (HPMA copolymer-doxorubicin) Polymer-drug conjugate (MW >20 kDa); N-(2-hydroxypropyl)methacrylamide backbone. Lysosomal cleavage of peptidyl linker; tumor-selective drug release via EPR effect. Long plasma half-life (93 h); tumor accumulation confirmed via 131I imaging . Phase I: Antitumor activity in refractory cancers; reduced cardiotoxicity vs. free doxorubicin .
SMANCS (Styrene-maleic acid-neocarzinostatin) Protein-polymer conjugate (MW ~16 kDa); styrene-maleic anhydride backbone. Enhanced tumor retention via EPR effect; prolonged intratumoral drug retention. Tumor-to-blood ratio of 5 achieved within 19–72 h; poor accumulation of small proteins (<12 kDa) . Preclinical: Demonstrated tumoritropic accumulation; foundational for macromolecular therapeutics .

Key Comparative Insights

Molecular Size and Tumor Accumulation
  • N-(2-hydroxypropyl)-1-naphthamide : As a small molecule (MW ~245 g/mol), it lacks the enhanced permeability and retention (EPR) effect observed in macromolecules (>40 kDa). Tumor accumulation would depend on passive diffusion, which is less efficient compared to polymer conjugates like PK1 or SMANCS .
  • PK1 and SMANCS : High molecular weight (>20 kDa) enables prolonged circulation and selective tumor accumulation via leaky vasculature and impaired lymphatic drainage. PK1’s tumor-to-blood ratio is superior to small-molecule agents .
Drug Release Mechanisms
  • N-(2-hydroxypropyl)-1-naphthamide : Without a cleavable linker (e.g., peptidyl or ester bond), drug release may rely on passive diffusion or enzymatic hydrolysis of the amide bond, which is less efficient in tumor microenvironments.
  • PK1 : Utilizes a lysosomally cleavable peptidyl linker, enabling controlled intratumoral doxorubicin release. This design minimizes systemic toxicity .
Toxicity and Solubility
  • N-(2-hydroxypropyl)-1-naphthamide : The hydroxypropyl group likely improves solubility compared to unmodified naphthamide derivatives. However, without polymer conjugation, systemic toxicity (e.g., off-target effects) may resemble traditional small molecules.
  • PK1: Polymer conjugation reduces dose-limiting toxicities (e.g., cardiotoxicity) of free doxorubicin. No polymer-related toxicity reported in Phase I trials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。